![molecular formula C24H28N2O5S2 B2444646 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 863445-24-3](/img/structure/B2444646.png)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O5S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition
Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been discovered to act as histone deacetylase inhibitors, showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis by affecting histone acetylation and cell cycle arrest (Zhou et al., 2008).
Ligand Chemistry and Metal Complexes
Research on heterobimetallic complexes involving dithioxamides has explored their synthesis, stereochemistry, and solution dynamics, contributing to the understanding of ligand chemistry and its applications in materials science (Lanza et al., 2000).
Polymer Synthesis
Studies on aromatic polyamides have shown that incorporating specific functional groups can enhance their thermal stability and solubility, which is crucial for developing new materials with tailored properties for industrial applications (Choi & Jung, 2004).
Drug Discovery and Development
In drug discovery, compounds like the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been studied for their molecular interactions with receptors, providing insights into the design of new therapeutic agents (Shim et al., 2002).
Catalysis and Polymerization
Research on catalysts for the polymerization of ε-caprolactone has led to the development of aluminum complexes with triaza framework ligands, demonstrating the importance of catalyst design in polymer chemistry (Bakthavachalam & Reddy, 2013).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-18(2)19-5-9-21(10-6-19)26(22-13-16-32(28,29)17-22)24(27)20-7-11-23(12-8-20)33(30,31)25-14-3-4-15-25/h5-13,16,18,22H,3-4,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGCOECZTYGIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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